molecular formula C12H12BrNS B1291930 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine CAS No. 937796-02-6

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine

Cat. No.: B1291930
CAS No.: 937796-02-6
M. Wt: 282.2 g/mol
InChI Key: JAQWWPQIUYWZIC-UHFFFAOYSA-N
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Description

1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine is an organic compound that features a bromothiophene moiety attached to a phenyl ring, which is further connected to a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromothiophene and 4-bromophenylmethanamine.

    Suzuki Coupling Reaction: The 3-bromothiophene undergoes a Suzuki coupling reaction with 4-bromophenylmethanamine in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    3-Bromothiophene: A precursor in the synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine.

    4-Bromophenylmethanamine: Another precursor used in the synthesis.

    Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness: this compound is unique due to the presence of both a bromothiophene and a phenylmethanamine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQWWPQIUYWZIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640460
Record name 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-02-6
Record name 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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